molecular formula C22H23NO2 B4036730 2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)acetamide

2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B4036730
M. Wt: 333.4 g/mol
InChI Key: HANOBIHSLKCFGR-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound with a complex structure It consists of a naphthalene ring, a phenylbutyl group, and an acetamide moiety

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

    Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthalene with an appropriate halogenating agent, followed by nucleophilic substitution with a hydroxyl group.

    Acylation: The naphthalen-2-yloxy intermediate is then acylated using an acyl chloride or anhydride to introduce the acetamide group.

    Addition of the phenylbutyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or hydroxylated derivatives.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)amine: Similar structure but with an amine group instead of an acetamide group.

    2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)carboxamide: Similar structure but with a carboxamide group.

Uniqueness

2-(naphthalen-2-yloxy)-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group, in particular, may enhance its stability and solubility compared to similar compounds.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-17(11-12-18-7-3-2-4-8-18)23-22(24)16-25-21-14-13-19-9-5-6-10-20(19)15-21/h2-10,13-15,17H,11-12,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANOBIHSLKCFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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